![molecular formula C8H8N2O3 B1320468 1H-Benzimidazole-2-carboxylic acid hydrate CAS No. 849776-47-2](/img/structure/B1320468.png)
1H-Benzimidazole-2-carboxylic acid hydrate
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Overview
Description
1H-Benzimidazole-2-carboxylic acid hydrate is an organic compound that belongs to the class of benzimidazoles . It is also known by other names such as 1H-benzimidazole-2-carboxylic acid monohydrate, benzimidazole-2-carboxylic acid monohydrate, and 1H-1,3-benzodiazole-2-carboxylic acid hydrate .
Molecular Structure Analysis
The molecular formula of 1H-Benzimidazole-2-carboxylic acid hydrate is C8H6N2O2.H2O . The molecular weight is 180.16 . The SMILES string is O.OC(=O)c1nc2ccccc2[nH]1 .Physical And Chemical Properties Analysis
1H-Benzimidazole-2-carboxylic acid hydrate is a solid substance . It has a melting point of 176-180 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Coordination Chemistry and Polymer Synthesis
1H-Benzimidazole-2-carboxylic acid hydrate: serves as a flexible multidentate ligand in coordination chemistry. It has been used to construct a series of lanthanide coordination polymers, which are of interest due to their magnetic and luminescent properties . These polymers have potential applications in materials science, particularly in the development of new optical and magnetic materials.
Pesticide Development
The compound’s derivatives are explored for their pesticidal properties. Research into 1H-Benzimidazole-2-carboxylic acid hydrate and its analogs has shown potential in the development of new pesticides, with studies focusing on their environmental fate, eco-toxicity, and human health issues . This could lead to the creation of more effective and safer agricultural chemicals.
Pharmaceutical Research
In pharmaceutical research, 1H-Benzimidazole-2-carboxylic acid hydrate is a precursor in the synthesis of various benzimidazole compounds. These compounds are studied for their therapeutic properties, including antibacterial and antifungal activities . The hydrate form’s stability and reactivity make it a valuable starting material in drug discovery and development.
Safety and Hazards
properties
IUPAC Name |
1H-benzimidazole-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUUYLPOCNBKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594466 |
Source
|
Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849776-47-2 |
Source
|
Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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